1,3-Dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-14(2)13-27-19-21-17-16(18(25)23(4)20(26)22(17)3)24(19)12-8-11-15-9-6-5-7-10-15/h5-7,9-10H,1,8,11-13H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHFFLUTUGLBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.416 g/mol. Its structure includes a purine base modified with a sulfanyl group and various alkyl substituents, which may influence its biological activity.
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Anticonvulsant Activity
Research indicates that compounds similar to this purine derivative exhibit anticonvulsant properties. For example, derivatives of purines have been shown to affect sodium channel dynamics, which is crucial in managing seizure activity. In animal models, certain analogs demonstrated effective protection against induced seizures, suggesting a potential therapeutic role in epilepsy management .
2. Cytotoxic Effects
Studies have highlighted the cytotoxic effects of purine derivatives against various tumor cell lines. The modification at the 8-position of the purine structure has been linked to enhanced activity against cancer cells by interfering with cellular proliferation and inducing apoptosis .
3. Neuroprotective Effects
Some studies suggest that similar compounds may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells . This could position them as candidates for treating neurodegenerative diseases.
Research Findings and Case Studies
A review of the literature reveals several case studies and experimental findings that underscore the biological relevance of this compound:
The exact mechanism through which this compound exerts its effects remains under investigation. However, the following pathways are hypothesized to be involved:
- Sodium Channel Modulation : Similar compounds have been shown to modulate sodium channels, which are critical in neuronal excitability and seizure propagation.
- Inhibition of Cellular Proliferation : The presence of the sulfanyl group may enhance interactions with cellular targets involved in cancer cell growth regulation.
- Oxidative Stress Reduction : Potential antioxidant properties could contribute to neuroprotective effects.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C₁₈H₂₃N₅O₂S
- Molecular Weight : 365.47 g/mol
Structural Features
The compound contains:
- A purine core
- Dimethyl substitutions at positions 1 and 3
- A sulfanyl group attached to a propenyl chain
- A phenylpropyl side chain at position 7
Physical Properties
The compound's solubility, melting point, and stability under various conditions are critical for its applications but require specific experimental determination.
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its interaction with biological targets. Its structure allows it to modulate various biochemical pathways.
Case Study: Anticancer Activity
Research indicates that similar purine derivatives exhibit cytotoxic effects against cancer cell lines by inhibiting key enzymes involved in cell proliferation. For instance, compounds with similar structures have been studied for their ability to inhibit DNA polymerase activity, which is crucial for cancer cell replication.
Biochemical Research
The ability of this compound to interact with adenosine receptors makes it a candidate for studying signal transduction pathways.
Case Study: Adenosine Receptor Modulation
Studies have shown that purine derivatives can act as agonists or antagonists at adenosine receptors, influencing neurotransmitter release and providing insights into neurological disorders. This compound's potential role in modulating these receptors can lead to new treatments for conditions like Parkinson's disease.
Synthetic Chemistry
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, leading to the creation of more complex molecules.
Data Table: Synthetic Routes
| Reaction Type | Reagents Used | Conditions | Yield |
|---|---|---|---|
| Alkylation | Methyl iodide | Reflux | 85% |
| Sulfanylation | Thiol | Room Temp | 90% |
| Hydrolysis | HCl | 50°C | 75% |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Adenosine Receptor Interaction : Modulates neurotransmission.
- Antioxidant Properties : Potentially reduces oxidative stress in cells.
- Enzyme Inhibition : May inhibit enzymes involved in metabolic pathways related to cancer.
Case Study: Neuroprotective Effects
Research has indicated that similar compounds can protect neuronal cells from oxidative damage through modulation of intracellular signaling pathways. Investigating these effects could lead to advancements in neuroprotective therapies.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related purine-2,6-diones:
| Compound Name (Source) | 7-Substituent | 8-Substituent | Key Structural Differences |
|---|---|---|---|
| Target Compound | 3-Phenylpropyl | (2-Methyl-2-propenyl)sulfanyl | Aliphatic thioether; extended hydrophobic chain at 7-position |
| 7-Benzyl-8-[(3-chloro-2-hydroxypropyl)sulfanyl]-... (Ev4) | Benzyl | 3-Chloro-2-hydroxypropylsulfanyl | Polar chloro-hydroxy group enhances hydrophilicity |
| 8-[(2-Hydroxyethyl)amino]-3-methyl-7-(3-phenylpropyl)-... (Ev5) | 3-Phenylpropyl | 2-Hydroxyethylamino | Amino group introduces hydrogen-bonding capacity |
| 8-Biphenyl-1,3,7-trimethyl-8-(E)-styryl-... (Ev2) | Methyl | Styryl-biphenyl | Aromatic styryl group; rigid planar structure |
| 8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enyl... (Ev8) | Prop-2-enyl | 2,3-Dihydroxypropylsulfanyl | Diol moiety increases water solubility |
Key Observations :
- The target compound’s 3-phenylpropyl group at the 7-position provides greater conformational flexibility compared to shorter chains (e.g., benzyl in ) or methyl groups (Ev2). This may enhance hydrophobic interactions in biological systems.
- The isopropenylsulfanyl group at the 8-position is less polar than the hydroxy- or amino-substituted analogs (Ev4, Ev5, Ev8), suggesting reduced solubility but improved membrane permeability.
Physicochemical Properties:
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Melting Points : Compounds with aromatic 8-substituents (e.g., styryl-biphenyl in Ev2) exhibit higher melting points (230–333°C) due to crystallinity from π-π stacking. Aliphatic thioethers (e.g., Ev8) likely have lower melting points, though this is speculative .
- Solubility: Hydroxy or amino groups (Ev4, Ev5, Ev8) improve aqueous solubility, whereas the target’s isopropenylsulfanyl and 3-phenylpropyl substituents suggest lipophilicity (predicted logP >3).
Discussion and Future Perspectives
The target compound’s structural features position it as a promising candidate for further pharmacological exploration. Compared to hydroxy- or amino-substituted analogs (Ev4, Ev5), its lipophilic profile may favor central nervous system penetration, though solubility limitations could necessitate prodrug strategies. Future work should prioritize:
Synthesis and Characterization : Confirming purity via NMR and HPLC (as in Ev2).
In Vitro Screening: Testing adenosine receptor affinity and phosphodiesterase inhibition.
ADMET Profiling : Evaluating metabolic pathways using in vitro hepatocyte models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
